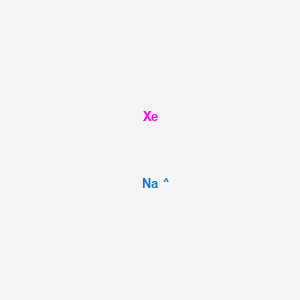

Sodium;xenon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium xenon compounds are a fascinating class of materials that combine the properties of sodium and xenon Xenon, a noble gas, was long thought to be chemically inert until the discovery of xenon compounds in the 1960s

Vorbereitungsmethoden

Sodium xenon compounds can be synthesized under high-pressure conditions. Using crystal structure prediction software based on the ab initio evolutionary algorithm, researchers have identified stable compounds of xenon and sodium at pressures below 100 GPa. Three stable compounds, NaXe, NaXe₃, and NaXe₄, have been discovered. The NaXe compound belongs to a well-known cubic CsCl structure type, while NaXe₄ has a structure common in amphiboles, and NaXe₃ has a unique structure analogous to the “post-perovskite” orthorhombic CaIrO₃-type structure .

Analyse Chemischer Reaktionen

Sodium xenon compounds undergo various types of chemical reactions, including oxidation and reduction. For example, xenon can form stable fluorides at ambient pressure and stable oxides at pressures above 74 GPa. The reactions typically involve the use of fluorine or oxygen as reagents. The major products formed from these reactions include xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆) .

Wissenschaftliche Forschungsanwendungen

Sodium xenon compounds have several scientific research applications. They are used in high-pressure studies to understand the behavior of inert gases under extreme conditions. These compounds are also of interest in materials science due to their unique structures and potential metallic properties. Additionally, sodium xenon compounds can be used in the study of chemical bonding and reactivity, providing insights into the interactions between noble gases and other elements .

Wirkmechanismus

The mechanism by which sodium xenon compounds exert their effects involves the formation of stable chemical bonds under high-pressure conditions. The unique structures of these compounds, such as the cubic CsCl structure of NaXe and the orthorhombic CaIrO₃-type structure of NaXe₃, allow for the stabilization of xenon in a chemically active form. This stabilization is achieved through the interaction of xenon’s outer electrons with the electropositive sodium atoms .

Vergleich Mit ähnlichen Verbindungen

Sodium xenon compounds can be compared with other xenon compounds, such as xenon fluorides and oxides. While xenon fluorides (e.g., XeF₂, XeF₄, XeF₆) are well-characterized and form stable salts, sodium xenon compounds are unique due to their high-pressure synthesis and metallic properties. Similar compounds include xenon oxides (e.g., XeO₃, XeO₄), which are powerful oxidizing agents but are not stable under ambient conditions .

Conclusion

Sodium xenon compounds represent a unique and intriguing area of study in the field of chemistry

Eigenschaften

CAS-Nummer |

11074-71-8 |

|---|---|

Molekularformel |

NaXe |

Molekulargewicht |

154.28 g/mol |

IUPAC-Name |

sodium;xenon |

InChI |

InChI=1S/Na.Xe |

InChI-Schlüssel |

UBWPHLMJIVWUMF-UHFFFAOYSA-N |

Kanonische SMILES |

[Na].[Xe] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)